molecular formula C15H12FN5O B2646797 N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034511-80-1

N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2646797
CAS No.: 2034511-80-1
M. Wt: 297.293
InChI Key: JQEOUNMYSUNVIV-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group, a fluorophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The oxadiazole ring can be formed via cyclization reactions involving appropriate precursors, and the fluorophenyl group can be introduced through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the compound, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine might include other pyrimidine derivatives, oxadiazole-containing compounds, and fluorophenyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may offer advantages such as enhanced stability, selectivity, or activity in certain applications.

Properties

IUPAC Name

N-cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-12-4-2-1-3-10(12)14-20-15(22-21-14)11-7-17-8-18-13(11)19-9-5-6-9/h1-4,7-9H,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEOUNMYSUNVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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